Cas no 924871-10-3 (3-{3-ethoxy-4-(pyridin-4-yl)methoxyphenyl}prop-2-enoic acid)

3-{3-ethoxy-4-(pyridin-4-yl)methoxyphenyl}prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Propenoic acid, 3-[3-ethoxy-4-(4-pyridinylmethoxy)phenyl]-
- 3-{3-ethoxy-4-(pyridin-4-yl)methoxyphenyl}prop-2-enoic acid
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- MDL: MFCD08445232
- Inchi: 1S/C17H17NO4/c1-2-21-16-11-13(4-6-17(19)20)3-5-15(16)22-12-14-7-9-18-10-8-14/h3-11H,2,12H2,1H3,(H,19,20)
- InChI Key: SXJFSHBDTRILOR-UHFFFAOYSA-N
- SMILES: C(O)(=O)C=CC1=CC=C(OCC2C=CN=CC=2)C(OCC)=C1
3-{3-ethoxy-4-(pyridin-4-yl)methoxyphenyl}prop-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415732-100mg |
3-(3-Ethoxy-4-(pyridin-4-ylmethoxy)phenyl)acrylic acid |
924871-10-3 | 95% | 100mg |
¥16127.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415732-500mg |
3-(3-Ethoxy-4-(pyridin-4-ylmethoxy)phenyl)acrylic acid |
924871-10-3 | 95% | 500mg |
¥16351.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415732-1g |
3-(3-Ethoxy-4-(pyridin-4-ylmethoxy)phenyl)acrylic acid |
924871-10-3 | 95% | 1g |
¥18314.00 | 2024-04-25 | |
Enamine | EN300-87074-5.0g |
3-{3-ethoxy-4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enoic acid |
924871-10-3 | 5.0g |
$2110.0 | 2023-02-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415732-50mg |
3-(3-Ethoxy-4-(pyridin-4-ylmethoxy)phenyl)acrylic acid |
924871-10-3 | 95% | 50mg |
¥16524.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415732-250mg |
3-(3-Ethoxy-4-(pyridin-4-ylmethoxy)phenyl)acrylic acid |
924871-10-3 | 95% | 250mg |
¥16884.00 | 2024-04-25 | |
Enamine | EN300-87074-10.0g |
3-{3-ethoxy-4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enoic acid |
924871-10-3 | 10.0g |
$3130.0 | 2023-02-11 | ||
Enamine | EN300-87074-0.1g |
3-{3-ethoxy-4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enoic acid |
924871-10-3 | 0.1g |
$490.0 | 2023-09-02 | ||
Enamine | EN300-87074-0.5g |
3-{3-ethoxy-4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enoic acid |
924871-10-3 | 0.5g |
$535.0 | 2023-09-02 | ||
Enamine | EN300-87074-10g |
3-{3-ethoxy-4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enoic acid |
924871-10-3 | 10g |
$2393.0 | 2023-09-02 |
3-{3-ethoxy-4-(pyridin-4-yl)methoxyphenyl}prop-2-enoic acid Related Literature
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
Additional information on 3-{3-ethoxy-4-(pyridin-4-yl)methoxyphenyl}prop-2-enoic acid
Introduction to 3-{3-ethoxy-4-(pyridin-4-yl)methoxyphenyl}prop-2-enoic acid (CAS No. 924871-10-3)
3-{3-ethoxy-4-(pyridin-4-yl)methoxyphenyl}prop-2-enoic acid (CAS No. 924871-10-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, characterized by its intricate molecular structure, combines a propenoic acid moiety with a phenyl ring substituted by ethoxy and methoxy groups, further functionalized by a pyridinyl group. The unique arrangement of these functional groups makes it a promising candidate for various biochemical applications, particularly in the development of novel therapeutic agents.
The structure of 3-{3-ethoxy-4-(pyridin-4-yl)methoxyphenyl}prop-2-enoic acid is highly relevant to modern drug discovery efforts. The presence of the propenoic acid group suggests potential roles in enzyme inhibition or receptor binding, while the aromatic ring system enhances lipophilicity and bioavailability. Recent studies have highlighted the importance of such multifunctional scaffolds in designing molecules with enhanced pharmacological properties.
In the realm of pharmaceutical chemistry, this compound has been explored for its potential as a precursor or intermediate in synthesizing more complex molecules. The pyridinyl moiety, in particular, is a key feature that has attracted interest due to its ability to interact with biological targets such as enzymes and receptors. Pyridine-based compounds are widely recognized for their role in medicinal chemistry, often serving as pharmacophores in drugs targeting neurological disorders, cardiovascular diseases, and infections.
Recent advancements in drug design and synthesis have seen the incorporation of 3-{3-ethoxy-4-(pyridin-4-yl)methoxyphenyl}prop-2-enoic acid into libraries of compounds for high-throughput screening. Researchers are leveraging its structural features to identify novel inhibitors and activators of interest. For instance, studies have indicated its potential utility in modulating pathways associated with inflammation and metabolic disorders. The ethoxy and methoxy substituents on the phenyl ring contribute to the compound's solubility and interaction with biological membranes, making it an attractive candidate for oral administration.
The synthesis of 3-{3-ethoxy-4-(pyridin-4-yl)methoxyphenyl}prop-2-enoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the pyridinyl-substituted phenyl ring efficiently. These techniques not only improve yield but also enhance the purity of the final product, which is crucial for subsequent pharmacological evaluations.
In terms of biological activity, preliminary studies have suggested that derivatives of this compound may exhibit desirable properties such as low toxicity and high selectivity for target enzymes. The propenoic acid group is particularly noteworthy for its potential role in modulating fatty acid metabolism, a critical aspect in managing conditions like obesity and type 2 diabetes. Further research is ongoing to elucidate the exact mechanisms by which this compound interacts with biological systems.
The pharmacokinetic profile of 3-{3-ethoxy-4-(pyridin-4-yl)methoxyphenyl}prop-2-enoic acid is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Computational modeling techniques have been used to predict these properties based on its molecular structure, providing valuable insights before costly experimental trials.
Recent publications have highlighted the compound's relevance in addressing emerging challenges in medicine. For example, researchers are exploring its potential as an adjunct therapy in combination with existing treatments for chronic diseases. The ability to fine-tune its structure allows chemists to develop analogs with improved efficacy and reduced side effects.
The role of computational chemistry has become increasingly prominent in studying this compound. Techniques such as molecular dynamics simulations and quantum mechanical calculations help researchers understand how 3-{3-{(pyridine{4}yloxy)methyl}{6}-ethoxyphenyl}-acrylic acid interacts at the molecular level with biological targets. This approach accelerates the drug discovery process by allowing virtual screening of thousands of potential derivatives before synthesizing them in the lab.
In conclusion, 3-{3{ethoxy}{4{({pyridine{4}-ylyl})methyl}oxygenophenyl}prop{2}-enoic acid (CAS No. 924871{10}-3) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Ongoing studies continue to uncover new applications for this compound, underscoring its importance as a building block for future therapeutics.
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